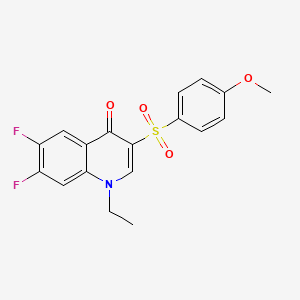

1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Fluorination:

- The difluoro groups are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.

Sulfonylation:

- The methoxybenzenesulfonyl group is added through sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods:

- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

-

Formation of the Quinoline Core:

- Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.

- Common reagents include phosphorus oxychloride (POCl₃) and acetic anhydride.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolone derivatives with altered oxidation states.

-

Reduction:

- Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups within the molecule.

-

Substitution:

- Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Palladium on carbon, sodium borohydride (NaBH₄).

- Nucleophiles: Amines, thiols.

Major Products:

- Oxidation products: Various quinolone derivatives.

- Reduction products: Reduced forms of the original compound.

- Substitution products: Compounds with nucleophiles replacing fluorine atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies indicate that derivatives of 1,4-dihydroquinolines exhibit significant activity against various bacterial strains. For instance, research has shown that compounds similar to 1-ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one possess efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. The sulfonamide group present in the structure is believed to enhance its interaction with specific cellular targets involved in cancer cell proliferation .

Materials Science

Polymer Composites

In materials science, the compound has been explored as a dopant in polymer composites to enhance electrical conductivity and thermal stability. Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties while maintaining lightweight characteristics .

Nanomaterials

Additionally, the compound has been utilized in the synthesis of nanomaterials. Its unique chemical structure allows for the creation of nanoparticles with tailored properties for applications in drug delivery systems. The nanoparticles exhibit controlled release characteristics, making them suitable for targeted therapy in cancer treatment .

Environmental Science

Photocatalytic Applications

The compound has also been investigated for its photocatalytic properties. Studies have shown that it can effectively degrade organic pollutants under UV light irradiation. This application is particularly relevant for wastewater treatment processes where the removal of hazardous substances is critical .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:

-

Molecular Targets:

- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

- Receptors: It may bind to specific receptors, modulating their activity.

-

Pathways Involved:

- The compound can influence various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

- 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid.

- 1-Ethyl-6,7-difluoro-3-(4-methoxyphenyl)-1,4-dihydroquinolin-4-one.

Uniqueness:

- The presence of the methoxybenzenesulfonyl group distinguishes it from other quinolone derivatives, potentially leading to unique chemical and biological properties.

- The combination of ethyl, difluoro, and methoxybenzenesulfonyl groups may confer specific reactivity and selectivity in chemical reactions.

This detailed article provides a comprehensive overview of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C22H21F2N3O4S

- Molecular Weight : 441.48 g/mol

- Melting Point : Approximately 234-253 °C depending on the specific derivative.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties against viruses such as HBV and HIV, suggesting a potential role in treating viral infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Compound | Target/Mechanism | IC50/EC50 Values |

|---|---|---|---|

| Enzyme Inhibition | 1-Ethyl-6,7-difluoro derivative | Acetylcholinesterase | IC50 = 2.5 μM |

| Antiviral Activity | Related quinolone derivatives | HBV and HIV | EC50 = 8.5 μM (HBV) |

| Cytotoxicity Assessment | Various derivatives | Cancer cell lines | IC50 values range from 10 μM to 50 μM |

| Antimicrobial Activity | Quinolone derivatives | Bacterial strains (E. coli, S. aureus) | MIC = 0.5 μg/mL |

Case Studies and Research Findings

- Antiviral Evaluation : A study conducted on related quinolone derivatives showed promising antiviral activity against HBV in Huh7 cell cultures with significant inhibition rates observed at concentrations of 10 μM . This suggests that modifications in the quinolone structure can enhance antiviral efficacy.

- Enzyme Inhibition Studies : Virtual screening and molecular docking studies indicated that piperazine derivatives similar to this compound can bind effectively to the active sites of acetylcholinesterase, leading to their classification as potential therapeutic agents for neurodegenerative diseases .

- Cytotoxicity Profiles : In vitro assays have demonstrated varying levels of cytotoxicity across different derivatives of the compound, with some exhibiting selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Propriétés

IUPAC Name |

1-ethyl-6,7-difluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S/c1-3-21-10-17(18(22)13-8-14(19)15(20)9-16(13)21)26(23,24)12-6-4-11(25-2)5-7-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAVEOQSBBCWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.